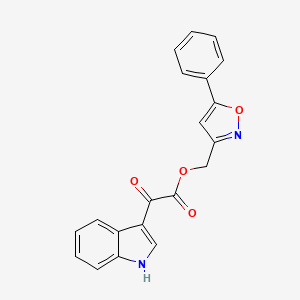![molecular formula C17H19ClN4 B2700155 N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899390-32-0](/img/structure/B2700155.png)
N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogenous base found in DNA and RNA . It also has a sec-butyl group attached, which is a type of alkyl group .
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple rings, including a pyrazolo[1,5-a]pyrimidine ring system. The “N-(sec-butyl)-3-(4-chlorophenyl)-5-methyl” part of the name suggests that these groups are attached to the nitrogen and carbon atoms in the ring system .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The tert-butyl group, for example, is known for its unique reactivity pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the sec-butyl and 4-chlorophenyl groups, the pyrazolo[1,5-a]pyrimidine core, and any other functional groups .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep reactions, including chlorination, aminisation, and cyclization processes. These compounds' crystal structures have been determined using X-ray diffraction, showcasing their molecular configurations and interactions within the crystal lattice. Such structural analyses are crucial for understanding the properties and potential applications of these compounds in various fields, including material science and molecular engineering (Lu Jiu-fu et al., 2015).
Biological Activities and Therapeutic Potential
Several studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in medicinal chemistry. These compounds have been evaluated for anticancer, antitumor, and antimicrobial activities, suggesting their usefulness in developing new therapeutic agents. For instance, certain derivatives have shown moderate anticancer activity, indicating their potential as leads for anticancer drug development (Lu Jiu-fu et al., 2015; S. Riyadh, 2011).
Antihypertensive Properties
Research on similar pyrazolo[1,5-a]pyrimidin-7-amine derivatives has revealed their potential as antihypertensive agents. These studies suggest the possibility of developing new classes of blood pressure-lowering drugs from pyrazolo[1,5-a]pyrimidine derivatives, offering a gradual and sustained reduction in blood pressure in hypertensive models (L. Bennett et al., 1981).
Mechanisms of Action in Disease Models
The unique mechanisms of action of these compounds, such as their interaction with tubulin and potential effects on polymerization, provide valuable insights into their roles in cell biology and disease treatment strategies. These findings underscore the importance of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery and development, particularly in targeting diseases with complex pathophysiology (N. Zhang et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
N-butan-2-yl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-4-11(2)20-16-9-12(3)21-17-15(10-19-22(16)17)13-5-7-14(18)8-6-13/h5-11,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWKTIJEQUDDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2700073.png)
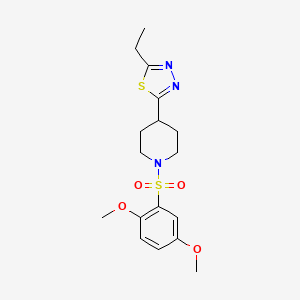
![N-(3-acetamidophenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2700075.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2700076.png)
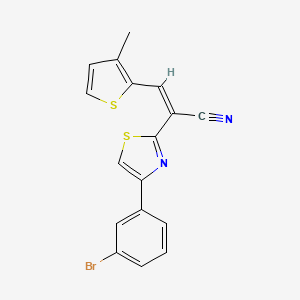
![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700079.png)
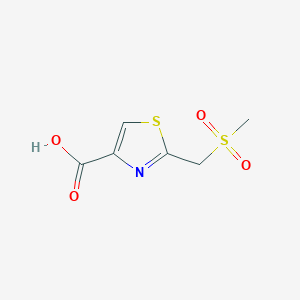
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzamide](/img/structure/B2700082.png)
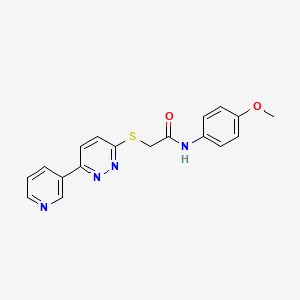
![1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2700086.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)
